molecular formula C9H8O3 B7770078 Methyl benzoylformate CAS No. 81065-82-9

Methyl benzoylformate

Cat. No.: B7770078
CAS No.: 81065-82-9
M. Wt: 164.16 g/mol
InChI Key: YLHXLHGIAMFFBU-UHFFFAOYSA-N
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Description

Methyl benzoylformate is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. It appears as a colorless to pale yellow liquid with a sweet, fruity odor. This compound is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . This compound is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability .

Comparison with Similar Compounds

Methyl benzoylformate is similar to other benzoylformate derivatives such as benzoylformic acid and methyl mandelate. it is unique due to its photoinitiating properties and its role as an intermediate in the synthesis of various compounds . Similar compounds include:

This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHXLHGIAMFFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065867
Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15206-55-0, 81065-82-9
Record name Methyl phenylglyoxylate
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Record name Methyl phenylglyoxalate
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Record name Benzeneacetic acid, methyl-alpha-oxo-
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Record name Methyl benzoylformate
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Record name Methyl benzoylformate
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Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
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Record name Methyl benzoylformate
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Record name METHYL PHENYLGLYOXALATE
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Record name Methyl Phenylglyoxalate
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Synthesis routes and methods I

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
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Synthesis routes and methods II

Procedure details

The procedures of Example 1 were repeated except for employing the above-obtained catalyst (8 ml), feeding air and nitrogen at feed rates of 35 ml/min. and 70 ml/min., respectively, and feeding a methyl mandelate solution comprising methanol and methyl mandelate (6:1, by weight) at a feed rate of 17.0 g/hr., to carry out the gaseous catalytic reaction. There was obtained methyl phenylglyoxylate as α-keto acid ester. The results are set forth in Table 5.
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Synthesis routes and methods III

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
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Synthesis routes and methods IV

Procedure details

The co-oxidation reaction was carried out in manner as described in Example 16, except that methyl atropate was used in lieu of oleic acid. As a result, acetic acid was obtained at a yield of 95% and methyl benzoylformate was obtained at a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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